Product packaging for Cotarnine(Cat. No.:CAS No. 59760-32-6)

Cotarnine

Cat. No.: B7817195
CAS No.: 59760-32-6
M. Wt: 237.25 g/mol
InChI Key: PAPMYQLKLNRZIR-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Cotarnine (B190853)

This compound is a semi-synthetic organic compound belonging to the alkaloid family. wikipedia.org It is derived from noscapine (B1679977), one of the alkaloids found in the opium poppy (Papaver somniferum), through an oxidative degradation process. wikipedia.orgacs.orgnih.gov The name "this compound" is an anagram of "narcotine," which was the former name for noscapine. wikipedia.org Noscapine itself was first isolated in 1803 by the French chemist Jean-Francois Derosne. wikipedia.org

The process to obtain this compound from noscapine involves the oxidation of noscapine. google.com When noscapine is subjected to certain conditions, such as in an aqueous solution of sulfuric acid with heating, the unstable C1−C3′ bond that connects its two optically active carbon atoms breaks, yielding this compound and opic acid. wikipedia.org Another method involves the oxidative degradation of noscapine using nitric acid. acs.orgnih.gov

Historically, various synthetic methods for this compound have been explored. One early synthesis involved formylating 2-(3-methoxy-4,5-methylenedioxyphenyl)-ethylamine, followed by cyclization and N-methylation. google.com In 1910, Arthur H. Salway published a paper detailing a synthesis of this compound. wellcomecollection.orgrsc.orgzenodo.org The hydrochloride salt of this compound has been historically used as a hemostatic agent. nih.gov

Academic Significance of Isoquinoline (B145761) Alkaloids in Drug Discovery

Isoquinoline alkaloids are a vast and structurally diverse class of natural compounds that have attracted considerable attention in pharmacology and medicinal chemistry. numberanalytics.comnumberanalytics.com These compounds, characterized by an isoquinoline ring system, are found in numerous plant families and exhibit a wide spectrum of biological activities. numberanalytics.comnih.gov Their significance in drug discovery stems from their role as "privileged structures," which are molecular frameworks that can bind to multiple biological targets, thus offering a foundation for developing new therapeutic agents. nih.gov

The pharmacological potential of isoquinoline alkaloids is extensive, with research demonstrating activities such as anticancer, antimicrobial, analgesic, anti-inflammatory, and neuroprotective effects. numberanalytics.comnih.govresearchgate.net For instance, morphine is a well-known analgesic, while berberine (B55584) has shown antimicrobial and anticancer properties. numberanalytics.comnumberanalytics.com This broad range of activities has made isoquinoline alkaloids and their synthetic derivatives a major focus for chemists. nih.goveurekaselect.com The structural complexity and diverse functionalities of these compounds present both challenges and opportunities for synthetic and medicinal chemists in the quest to develop novel drugs. numberanalytics.comnih.gov The continuous investigation into isoquinoline scaffolds offers new avenues in medicinal and bioorganic chemistry due to their therapeutic applications. nih.gov

Overview of this compound as a Tetrahydroisoquinoline (THIQ) Alkaloid

This compound is classified as a tetrahydroisoquinoline (THIQ) alkaloid. acs.orgnih.gov The THIQ scaffold is a core structure found in many natural and synthetic compounds with significant biological activities. rsc.org Tetrahydroisoquinolines are a subclass of isoquinoline alkaloids and are widespread in nature, particularly in certain plant families like Cactaceae. acs.orgnih.gov

The chemical structure of this compound is 4-methoxy-6-methyl-5,6,7,8-tetrahydro numberanalytics.comnih.govdioxolo[4,5-g]isoquinolin-5-ol. wikipedia.orgbiosynth.comnih.gov It is a derivative of isoquinoline, featuring a reduced (tetrahydro) isoquinoline ring system. bath.ac.uk The core THIQ structure in this compound is a key element in its chemical properties and biological interactions. nih.gov this compound is produced by the oxidative cleavage of the C-C bond between the isoquinoline and phthalide (B148349) parts of noscapine. acs.orgresearchgate.net As a member of the THIQ family, this compound is part of a large group of alkaloids that are extensively studied for their therapeutic potential. acs.orgnih.gov

Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₂H₁₅NO₄
Molar Mass 237.25 g/mol
IUPAC Name 4-methoxy-6-methyl-7,8-dihydro-5H- numberanalytics.comnih.govdioxolo[4,5-g]isoquinolin-5-ol
CAS Number 82-54-2
Appearance Crystals (base form)
Melting Point 132-137 °C
Solubility (Base) Soluble in ethanol, chloroform, benzene, and ether; sparingly soluble in water.
Solubility (Chloride) Soluble in water; practically insoluble in ether.

Data sourced from wikipedia.orgbiosynth.comnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B7817195 Cotarnine CAS No. 59760-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14/h5,12,14H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPMYQLKLNRZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80274484, DTXSID40871559
Record name Cotarnine
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Record name 4-Methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-54-2, 59760-32-6
Record name 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol
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Synthetic Methodologies and Chemical Transformations of Cotarnine

Derivation and Synthesis from Noscapine (B1679977)

Cotarnine (B190853) is historically and most commonly derived from noscapine, a phthalideisoquinoline alkaloid found in the opium poppy. The transformation involves the cleavage of the C-C bond between the tetrahydroisoquinoline and phthalide (B148349) moieties of noscapine.

Oxidative Degradation Processes

The principal method for obtaining this compound from noscapine is through oxidative degradation. This process selectively breaks the bond connecting the two main heterocyclic rings of the noscapine molecule, leading to the formation of this compound and opic acid. This chemical cleavage mimics the metabolic breakdown of noscapine in biological systems.

Role of Oxidants and Reaction Conditions

A variety of oxidizing agents have been employed to effect the transformation of noscapine to this compound. One of the most established methods involves the use of nitric acid (HNO₃) bohrium.comresearchgate.net. The reaction conditions are crucial for achieving a successful degradation while minimizing side reactions.

A typical procedure involves heating noscapine in a dilute solution of nitric acid. For instance, a described method utilizes 18% nitric acid at a temperature of 50°C for approximately 1.5 hours bohrium.comresearchgate.net. Under these conditions, the oxidative cleavage proceeds to yield this compound. The reaction progress can be monitored by observing color changes in the reaction mixture, which typically transitions from yellow to brown as the reaction proceeds. Upon completion, the this compound can be precipitated from the solution by adjusting the pH.

OxidantTemperatureDurationReference
18% Nitric Acid50°C1.5 hours bohrium.comresearchgate.net

De Novo Synthetic Routes to this compound and its Core

While the degradation of noscapine remains a primary source of this compound, de novo synthetic strategies offer an alternative approach, starting from simpler, more readily available precursors. These methods focus on the construction of the core tetrahydroisoquinoline skeleton followed by appropriate functionalization.

Cyclization Reactions for Tetrahydroisoquinoline Formation

The formation of the tetrahydroisoquinoline (THIQ) core is a critical step in the de novo synthesis of this compound. Several classic organic reactions are employed for this purpose, primarily involving the cyclization of a substituted phenethylamine derivative.

One prominent method is the Bischler-Napieralski reaction , which involves the acid-catalyzed cyclization of a β-arylethylamide wikipedia.orgresearchgate.netspringernature.com. In the context of this compound synthesis, a suitably substituted N-acyl-β-phenethylamine would be required. The reaction typically employs a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to facilitate the intramolecular electrophilic aromatic substitution, leading to a dihydroisoquinoline intermediate, which can then be reduced to the tetrahydroisoquinoline.

Another powerful method is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure researchgate.netorganicreactions.org. For a this compound synthesis, this would entail reacting a substituted phenethylamine with an appropriate aldehyde to introduce the C1 substituent, followed by cyclization to form the THIQ ring.

A patented de novo synthesis of this compound exemplifies a practical approach. This process begins with the cyclization of an N-methylbenzylaminoacetal in the presence of an acid to form a 4-hydroxytetrahydroisoquinoline intermediate. This intermediate is then dehydroxylated under reducing conditions to yield the core tetrahydroisoquinoline structure. Subsequent oxidation and hydrolysis steps lead to the final this compound product.

Functionalization and Derivatization Strategies

Once the this compound scaffold is obtained, either from noscapine or through de novo synthesis, it can be further modified to create a diverse range of derivatives with potentially enhanced biological activities. These modifications often target the nitrogen atom or other reactive sites on the molecule.

A significant area of research in the derivatization of this compound involves its conjugation with amino acids bohrium.combeilstein-journals.org. This strategy aims to improve the pharmacological properties of the parent molecule. The synthesis of this compound-amino acid conjugates typically involves a multi-step process.

First, this compound is synthesized from noscapine via oxidative degradation bohrium.com. This is followed by a series of transformations to prepare it for conjugation. For instance, this compound can be reduced to hydrothis compound using a reducing agent like sodium borohydride (NaBH₄) bohrium.com. The secondary amine of hydrothis compound can then be coupled with N-protected amino acids.

A common coupling agent used for this amide bond formation is 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) bohrium.com. The reaction is typically carried out in an appropriate solvent such as dichloromethane (DCM) at room temperature. Following the coupling reaction, the protecting group on the amino acid (e.g., a tert-butyloxycarbonyl or "Boc" group) is removed, often using acidic conditions such as HCl in isopropanol, to yield the final this compound-amino acid conjugate bohrium.com.

This approach has been successfully employed to synthesize a series of this compound-amino acid conjugates, including those with tryptophan, for biological evaluation bohrium.com.

Coupling AgentDeprotection ReagentAmino Acid ExampleReference
TBTUHCl/isopropyl alcoholTryptophan bohrium.com
Thio-Cotarnine Analogues Synthesis

A significant advancement in the derivatization of this compound has been the development of a practical, metal-free, and base-free method for synthesizing thio-cotarnine analogues. This approach provides a general and efficient route to sulfur-containing tetrahydroisoquinoline derivatives. The reaction proceeds by treating this compound or its 9-bromo analogue with a variety of aryl and alkyl thiols in methanol under ice-cold conditions (0 °C). The desired thioether products are typically obtained in high yields within a short reaction time (5–30 minutes) and can be isolated by simple filtration, highlighting the efficiency and practicality of this greener protocol. nih.gov

This methodology has been successfully applied to a range of thiols, demonstrating its broad substrate scope. Both aromatic and aliphatic thiols react readily with this compound and its bromo-derivative to afford the corresponding 5-thio-substituted products. The reaction conditions are mild and avoid the use of heavy metal catalysts or strong bases, which are often required in traditional C-S bond-forming reactions.

Table 1: Synthesis of Thio-Cotarnine Analogues with Arylthiols

Entry Thiol Product Time (min) Yield (%)
1 Thiophenol 5-(Phenylthio)this compound 5 90
2 4-Methylthiophenol 5-((4-Methylphenyl)thio)this compound 10 88
3 4-Chlorothiophenol 5-((4-Chlorophenyl)thio)this compound 15 85

Table 2: Synthesis of Thio-Cotarnine Analogues with Alkylthiols

Entry Thiol Product Time (min) Yield (%)
1 1-Propanethiol 5-(Propylthio)this compound 25 78
Reactions with Bifunctional Nucleophiles and Electrophiles

This compound's reactivity extends to reactions with bifunctional molecules, which possess two reactive centers. A notable example is its use in the synthesis of amino acid conjugates. Amino acids are classic bifunctional nucleophiles, containing both a nucleophilic amine group and a carboxylic acid group.

In a multi-step synthesis, this compound is first converted to N-demethylhydrothis compound. nih.govacs.org This intermediate is then coupled with various N-Boc-protected amino acids using a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU). nih.govacs.org The reaction occurs between the secondary amine of the this compound derivative and the activated carboxylic acid of the amino acid, forming an amide bond. Subsequent deprotection of the tert-butyloxycarbonyl (Boc) group yields the final this compound-amino acid conjugates. nih.govacs.org This strategy allows for the introduction of diverse amino acid side chains onto the this compound scaffold, enabling the exploration of structure-activity relationships for various biological targets.

This synthetic route highlights the utility of this compound as a scaffold for conjugation with bifunctional nucleophiles, paving the way for the creation of hybrid molecules that combine the structural features of an alkaloid with the diversity of amino acids.

Cycloaddition Reactions and Pyrroloisoquinoline Alkaloid Synthesis

The pyrrolo[2,1-a]isoquinoline core is a structural motif found in numerous biologically active natural products, such as crispine A and the lamellarin family of alkaloids. nih.gov One of the primary methods for constructing this N-bridgehead heterocyclic system is through 1,3-dipolar cycloaddition reactions. nih.gov This reaction typically involves the in-situ generation of an isoquinolinium N-ylide, which then reacts with an activated alkyne or olefin as a dipolarophile.

While the synthesis of pyrrolo[2,1-a]isoquinolines is a well-established area of research, the direct use of this compound as a starting material in such cycloaddition reactions is not prominently featured in the scientific literature. The syntheses generally begin with simpler isoquinoline (B145761) precursors. The strategies often involve the construction of the pyrroloisoquinoline skeleton followed by further functionalization. For instance, the total synthesis of the pyrrolo[2,3-c]quinoline alkaloid trigonoine B was achieved through an electrocyclization of a 2-(pyrrol-3-yl)benzene derivative bearing a carbodiimide moiety. beilstein-journals.org Although this compound is a highly functionalized isoquinoline alkaloid, its direct participation in cycloaddition reactions to form complex polycyclic alkaloids like pyrroloisoquinolines appears to be a less explored synthetic route.

Synthetic Optimization and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods in organic chemistry. This is particularly relevant in the synthesis of complex molecules like this compound derivatives, where traditional methods often involve harsh reagents, metal catalysts, and extensive purification procedures.

Metal-free and Base-free Conditions

A key aspect of green chemistry is the avoidance of heavy metal catalysts and strong bases, which can generate toxic waste and require additional purification steps. The synthesis of thio-cotarnine analogues, as previously discussed, is a prime example of a reaction that proceeds efficiently under metal-free and base-free conditions. nih.gov This method relies on the inherent reactivity of the this compound scaffold with thiols in a protic solvent, eliminating the need for external activators.

Similarly, an efficient, one-pot synthesis of 1,2,3,4-tetrahydroisoquinolines from this compound and aryl ketones has been developed that operates under metal-free and base-free conditions at room temperature. researchgate.netorgsyn.org This reaction, which involves the activation of a C(sp³)-H bond, tolerates a wide range of functional groups and utilizes green solvents. researchgate.net The products are often isolated in high purity by simple filtration, minimizing the use of chromatography and reducing solvent waste. researchgate.netorgsyn.org

Scalability and Yield Enhancement

The practical application of a synthetic methodology is often determined by its scalability and the yields it can consistently produce. The synthesis of this compound itself from noscapine via oxidative degradation has been successfully scaled up to produce 20-gram quantities. researchgate.net Furthermore, the subsequent metal-free reaction of this this compound with aryl ketones to produce acyl derivatives has been demonstrated on a multi-gram scale with excellent yields, highlighting its industrial applicability. researchgate.net

Table 3: List of Mentioned Compounds

Compound Name
This compound
Noscapine
Thio-Cotarnine
9-Bromothis compound
1,2,3,4-Tetrahydroisoquinoline
Pyrroloisoquinoline
N-demethylhydrothis compound
2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)
Crispine A
Lamellarin
Trigonoine B

Pharmacological and Biological Activities of Cotarnine and Its Derivatives

Antitumor/Anticancer Research

Cotarnine (B190853) and its derivatives have demonstrated promising activities against various cancer cell lines and in in vivo models. researchgate.netresearchgate.netnih.govmetabolomicsworkbench.orgmitoproteome.orgresearchgate.netacs.org Research indicates that these compounds can exert their effects through multiple mechanisms, including inducing apoptosis, inhibiting proliferation, and interfering with microtubule dynamics. benchchem.comresearchgate.netresearchgate.netnih.govmetabolomicsworkbench.orgmitoproteome.orgacs.org

Apoptosis Induction in Cancer Cells

Several studies have shown that this compound derivatives can induce programmed cell death, or apoptosis, in cancer cells. researchgate.netresearchgate.netnih.govmitoproteome.org For instance, amino acid conjugated derivatives of this compound have been evaluated for their ability to induce apoptosis in cancer cells. Annexin V and propidium (B1200493) iodide staining followed by flow cytometry have demonstrated improved apoptotic activity of certain derivatives compared to this compound itself. nih.govacs.org This suggests that modifications to the this compound structure can enhance its ability to trigger the apoptotic pathway in cancerous cells. nih.govresearchgate.netacs.org

Inhibition of Tumor Cell Proliferation

Inhibition of tumor cell proliferation is a key aspect of the anticancer activity of this compound and its derivatives. researchgate.netnih.gov Studies have evaluated the antiproliferative effects of these compounds against various cancer cell lines, including human breast cancer cells (MCF-7), human cervical cancer cells (HeLa), human lung adenocarcinoma cells (A549), and 4T1 mammary carcinoma cells. acs.orgnih.govresearchgate.net Amino acid conjugated derivatives of this compound have shown significant antiproliferative effects, with some exhibiting enhanced potency compared to this compound. benchchem.comacs.orgnih.gov For example, in a study on 4T1 mammary carcinoma cells, a this compound-tryptophan conjugate (compound 10i) showed an IC50 value of 54.5 μM, which was significantly more potent than this compound (IC50 = 575.3 μM). acs.orgnih.gov

Here is a table summarizing representative in vitro cytotoxicity data for this compound and a potent derivative:

CompoundCell LineIC50 (μM)Source
This compound4T1 mammary carcinoma575.3 acs.orgnih.gov
This compound-tryptophan4T1 mammary carcinoma54.5 acs.orgnih.gov

Effects on Microtubule Dynamics and Cell Cycle Arrest

This compound and its derivatives can affect microtubule dynamics, which are crucial for cell division. benchchem.comresearchgate.netmetabolomicsworkbench.org Microtubule-targeting agents can disrupt the structure and dynamics of microtubules, leading to cell cycle arrest, particularly at the G2/M phase, and ultimately inducing apoptosis. mdpi.comresearchgate.netnih.govaboutscience.eu Some this compound derivatives have been shown to alter the cell cycle profile and cause mitotic arrest at the G2/M phase. researchgate.netmetabolomicsworkbench.org Tubulin binding assays have revealed that certain derivatives exhibit binding affinity to tubulin, the main component of microtubules. researchgate.net By interfering with microtubule function, these compounds can prevent cancer cells from properly dividing. researchgate.netnih.govaboutscience.eu

In vitro and In vivo Antitumor Efficacy Studies

The antitumor efficacy of this compound derivatives has been investigated in both in vitro and in vivo settings. researchgate.netresearchgate.netnih.govmitoproteome.orgacs.org In vitro studies have demonstrated the cytotoxic effects of these compounds against a range of cancer cell lines, as discussed in Section 3.1.2. acs.orgnih.govresearchgate.net In vivo studies, such as those using murine models of mammary carcinoma, have shown that this compound derivatives can significantly inhibit tumor growth. benchchem.comnih.govresearchgate.netacs.org For instance, in a murine model of 4T1 mammary carcinoma, treatment with certain this compound derivatives resulted in tumor growth regression. nih.govresearchgate.net These studies provide evidence for the potential of this compound derivatives as antitumor agents in living systems. benchchem.comnih.govresearchgate.netacs.org

Structure-Activity Relationship Studies for Anticancer Properties

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound structure influence its anticancer properties. researchgate.netmetabolomicsworkbench.org Research has explored modifications at various positions of the this compound core to identify derivatives with improved activity. acs.orgnih.govresearchgate.netmetabolomicsworkbench.org For example, amino acid conjugation at the 6-position of this compound has been investigated, leading to the identification of derivatives with enhanced antiproliferative activity compared to the parent compound. acs.orgnih.gov Studies have also explored modifications at the 5- and 9-positions of this compound. researchgate.netmetabolomicsworkbench.org These SAR studies help in the rational design and synthesis of more potent and selective this compound-based anticancer agents. acs.orgnih.govresearchgate.netmetabolomicsworkbench.org

Antimicrobial Activity

Beyond its anticancer potential, this compound and some of its derivatives have also exhibited antimicrobial activity. nih.govvulcanchem.com Research has indicated that certain this compound derivatives can be effective against specific bacterial strains, such as Staphylococcus aureus and Escherichia coli. researchgate.net While the exact mechanism of antimicrobial action is still under investigation, research suggests that this compound may interfere with bacterial cell wall synthesis and metabolic pathways. benchchem.com Some studies have explored the antimicrobial activity of modified this compound alkaloid derivatives. dntb.gov.uamdpi.com For example, certain heteroarylated benzothiazoles, which can be considered as this compound alkaloid derivatives, have shown moderate antibacterial and good antifungal activity in in vitro evaluations. mdpi.com

Antibacterial Efficacy against Specific Strains

Studies have indicated that this compound compounds possess antibacterial activity against certain bacterial strains. Specific derivatives of this compound have shown effectiveness against Escherichia coli and Salmonella typhimurium, suggesting their potential in addressing bacterial infections. benchchem.com Additionally, clinical isolates treated with this compound exhibited reduced viability against resistant strains, highlighting its potential as an alternative treatment option for antibiotic-resistant infections. benchchem.com While some studies on related compounds like heteroaryl ethylene (B1197577) molecules have shown varying minimum inhibitory concentrations (MIC) against strains such as Enterococcus faecalis and Staphylococcus aureus, research specifically on this compound and its derivatives has focused on their activity against E. coli and S. typhimurium. nih.govmdpi.com

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound exerts its antimicrobial effects are still under investigation. benchchem.com However, research suggests that this compound may act by disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival. benchchem.commdpi.com General mechanisms of action for antibacterial compounds include the inhibition of bacterial cell wall synthesis, alteration of cell membrane permeability, inhibition of bacterial metabolism, and inhibition of nucleic acid and protein synthesis. mdpi.combasicmedicalkey.comyoutube.commdpi.com Alkaloids, in general, can disrupt the bacterial cell membrane and affect DNA function. mdpi.com

Cardiovascular System Effects

This compound has been investigated for its effects on the cardiovascular system. ontosight.ai

Vasoconstrictive Properties and Hemostasis Mechanisms

This compound is known for its hemostatic properties, which involve the cessation of bleeding. benchchem.comrsc.org This effect is partly attributed to its vasoconstrictive properties. This compound chloride is reported to increase the tone of smooth muscles, particularly in the uterus. benchchem.comncats.io It is also described as forming covalent bonds with the fibers of blood vessels, which aids in stopping bleeding. benchchem.com Furthermore, it may inhibit platelet aggregation by interfering with adenosine (B11128) diphosphate (B83284) (ADP) and collagen-mediated pathways. benchchem.com Hemostasis is a multi-step process that includes vasoconstriction, platelet plug formation, and blood coagulation. ksumsc.commdpi.commicrobenotes.comslideshare.net Vasoconstriction, the narrowing of blood vessels, is an initial response to injury that reduces blood flow. ksumsc.commdpi.commicrobenotes.com

Effects on Smooth Muscle Tone

This compound chloride has been studied for its effects on smooth muscle tone. benchchem.comsmolecule.com It is reported to increase the tone of smooth muscles in internal organs, with a particular effect noted on the uterus. ncats.io This property is linked to its historical use as a uterotonic agent. ncats.io

Antiallergic Properties

This compound is a key component in the synthesis of tritoqualine, a compound used as an antiallergic drug. benchchem.comrsc.orgorgsyn.orgnih.govvulcanchem.com This indicates a role for this compound in the development of agents with antiallergic properties.

Antimalarial Investigations

This compound is a tetrahydroisoquinoline (THIQ) scaffold produced by the oxidative degradation of noscapine (B1679977). acs.orgacs.org Noscapine itself has shown antimalarial activity against Plasmodium falciparum strains (3D7 and clinical isolate Pf140/SS) and Plasmodium berghei ANKA in in vitro and in vivo models. acs.orgoaji.netresearchgate.net While noscapine has demonstrated promising antimalarial properties comparable to standard antimalarial drugs in some studies, the direct antimalarial activity of this compound itself is an area that has been explored, although some older reports considered narcotine (from which this compound can be derived) as having been discarded as an antimalarial drug. ontosight.aiunodc.org Research into this compound derivatives, such as amino acid conjugates, has primarily focused on their antitumor activities, comparing their potency to noscapine and this compound. acs.orgacs.org

Other Biological Activities

Beyond its historically recognized hemostatic properties and its role in the synthesis of antiallergic compounds like tritoqualine, this compound and its derivatives have demonstrated a range of other significant biological activities, particularly in the areas of cytotoxicity and potential antitumor effects. Research indicates that the tetrahydroisoquinoline (THIQ) scaffold, present in this compound, is a core structure found in numerous pharmaceutically active compounds. nih.govacs.org

A notable area of investigation involves the cytotoxic effects of this compound and its analogues against various cancer cell lines. Many noscapine derivatives containing a this compound core have been synthesized and evaluated, revealing promising cytotoxic activities against diverse cancer cell lines. nih.govacs.orgresearchgate.net For instance, certain THIQ derivatives, synthesized by modifying noscapine's structure, have shown enhanced ability to prevent mitosis compared to noscapine itself. One such compound demonstrated a 208% increase in arresting the G2/M phase in MCF-7 breast cancer cells in a cell-cycle-arrest assay when compared to noscapine. nih.govacs.orgresearchgate.net

Recent studies have explored amino acid conjugated derivatives of both noscapine and this compound, evaluating their potential as antitumor agents in both in vitro and in vivo models. nih.govacs.orgresearchgate.netacs.org Analysis of antiproliferative activity against 4T1 mammary carcinoma tumor cells revealed that specific amino acid conjugates exhibited significantly higher potency than the parent compounds, noscapine and this compound. nih.govacs.orgresearchgate.netacs.org For example, noscapine–phenylalanine (compound 6h), noscapine–tryptophan (compound 6i), and this compound–tryptophan (compound 10i) showed substantially lower IC₅₀ values against 4T1 cells compared to noscapine and this compound. nih.govacs.orgresearchgate.netacs.org These derivatives were also shown to induce improved apoptotic activity compared to noscapine and this compound, as demonstrated by Annexin V and propidium iodide staining followed by flow cytometry. nih.govresearchgate.netacs.org

In vivo studies in a murine model of 4T1 mammary carcinoma indicated that noscapine–tryptophan was more effective in inhibiting tumor growth than noscapine and other tested amino acid conjugates. nih.govresearchgate.netacs.org Molecular docking studies suggest that these compounds may interact with tubulin protein, which aligns with the known mechanism of action for noscapine, a tubulin-binding agent that causes cell cycle arrest and induces apoptosis in cancer cells. nih.govacs.orgresearchgate.netresearchgate.net

The table below summarizes some of the reported IC₅₀ values for this compound, noscapine, and selected amino acid conjugated derivatives against 4T1 mammary carcinoma cells:

CompoundIC₅₀ (µM)Cell LineReference
This compound575.34T1 mammary carcinoma nih.govacs.orgresearchgate.netacs.org
Noscapine215.54T1 mammary carcinoma nih.govacs.orgresearchgate.netacs.org
Noscapine–phenylalanine (6h)11.24T1 mammary carcinoma nih.govacs.orgresearchgate.netacs.org
Noscapine–tryptophan (6i)16.34T1 mammary carcinoma nih.govacs.orgresearchgate.netacs.org
This compound–tryptophan (10i)54.54T1 mammary carcinoma nih.govacs.orgresearchgate.netacs.org

Beyond cytotoxic effects, this compound has also been investigated for other biological activities. Antimicrobial properties have been attributed to this compound, with research suggesting potential mechanisms involving the disruption of bacterial cell wall synthesis and interference with metabolic pathways. benchchem.com Additionally, this compound and its derivatives have been explored in the context of enzyme inhibition, with one study mentioning an acyl derivative of this compound inhibiting MTP18. rsc.org

While research into the full spectrum of this compound's "other" biological activities is ongoing, the cytotoxic potential of this compound and its derivatives, particularly amino acid conjugates, against cancer cells represents a significant area of current investigation.

Mechanisms of Action at the Molecular and Cellular Level

Target Identification and Binding Interactions

Identifying the specific molecules that cotarnine (B190853) interacts with is crucial for elucidating its mechanisms of action. Studies have pointed towards tubulin as a key target, particularly in the context of its potential antitumor activities.

Tubulin Binding and Microtubule Assembly Modulation

Tubulin, the primary component of microtubules, is a well-established target for various therapeutic agents, particularly in cancer chemotherapy. nih.govmdpi.comdiff.org Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. nih.govdiff.org Interference with microtubule dynamics can lead to cell cycle arrest and apoptosis. nih.govmdpi.com

Noscapine (B1679977), the precursor to this compound, is known to bind to tubulin and alter microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells. nih.govpnas.orgresearchgate.net this compound, being structurally related to noscapine and containing a tetrahydroisoquinoline core, has also been investigated for its tubulin-binding properties. nih.govresearchgate.net Studies on this compound derivatives, such as this compound-tryptophan conjugate, have shown binding affinity to tubulin. nih.govresearchgate.net This interaction is suggested to contribute to their antiproliferative effects. nih.govresearchgate.net Unlike some other microtubule inhibitors that cause significant changes in total tubulin polymer mass, noscapine is reported to affect microtubule dynamics by increasing the time they spend in a paused state. researchgate.net This leads to mitotic arrest and subsequent cell death pathways like mitotic slippage or mitotic catastrophe. researchgate.net Given the relationship between this compound and noscapine, similar mechanisms involving the modulation of tubulin dynamics at the colchicine (B1669291) binding site have been explored. mdpi.comnih.govcsic.es

Molecular Docking Studies and Computational Insights

Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand (such as this compound or its derivatives) when bound to a protein target (such as tubulin). acs.orgresearchgate.netpcbiochemres.com These studies provide insights into the potential binding interactions, binding affinity, and the specific residues involved in the interaction. acs.orgpcbiochemres.com

Computational studies have been employed to investigate the binding of this compound derivatives to tubulin. nih.govresearchgate.netnih.govacs.orgnih.gov These studies aim to understand the molecular basis of the observed biological activities and to guide the design of more potent analogs. nih.govresearchgate.netacs.org Molecular docking of this compound–amino acid conjugates with tubulin has indicated significant affinity, with binding energies suggesting favorable interactions. nih.govacs.org Analysis of the ligand-protein complexes has revealed that interactions such as hydrogen bonding, pi-pi interactions, alkyl interactions, pi-alkyl interactions, and van der Waals forces contribute to the stabilization of the complex. acs.org These computational findings have shown good agreement with experimental observations regarding the biological activity of these compounds. nih.govacs.org

Here is a table summarizing some representative molecular docking data for this compound derivatives with tubulin:

CompoundTarget ProteinBinding Energy (kcal/mol)Key InteractionsSource
This compound-tryptophanTubulin-7.9Hydrogen bonding, π–π, alkyl, π–alkyl, van der Waals nih.govacs.org
NoscapineTubulin-5.3Not specified in detail nih.govacs.org

Cellular Pathway Modulation

Beyond direct target binding, this compound has also been suggested to modulate various cellular pathways, particularly in microbial contexts.

Disruption of Bacterial Cell Wall Synthesis

The bacterial cell wall, primarily composed of peptidoglycan, is a crucial structure for maintaining cell integrity and is a common target for antibiotics. nih.govlibretexts.orglumenlearning.comsigmaaldrich.com Inhibitors of cell wall synthesis weaken this layer, leading to cell lysis due to osmotic pressure. nih.govlibretexts.orglumenlearning.comsigmaaldrich.com

Research suggests that this compound may exert its antibacterial activity, in part, by disrupting bacterial cell wall synthesis. benchchem.com While the specific molecular targets and mechanisms within the cell wall synthesis pathway are still under investigation, this disruption is proposed as one of the ways this compound affects bacterial pathogens. benchchem.commdpi.com

Interference with Metabolic Pathways in Microbes

Metabolic pathways are essential for microbial growth, survival, and virulence. Interference with these pathways can have detrimental effects on microbial viability. mit.edufrontiersin.org

Studies indicate that this compound may interfere with metabolic pathways in microbes as part of its antimicrobial action. benchchem.com Alkaloids, in general, have been shown to exhibit antibacterial activities through various mechanisms, including the inhibition of bacterial metabolism. mdpi.comdntb.gov.ua The precise metabolic pathways targeted by this compound require further detailed investigation.

Apoptotic Pathways Activation

Apoptosis, or programmed cell death, is a fundamental biological process involved in development, tissue homeostasis, and defense against damaged or infected cells. nih.gov Dysregulation of apoptosis is implicated in various diseases, including cancer.

This compound and its derivatives have been shown to induce apoptosis in cancer cells. nih.govnih.govacs.orgnih.govbenchchem.com This induction of programmed cell death is considered a significant mechanism contributing to their potential antitumor effects. nih.govbenchchem.com Studies have demonstrated that this compound derivatives can improve apoptotic activity in cancer cells compared to this compound alone. nih.govacs.org The activation of apoptotic pathways by this compound involves a cascade of events, although the specific triggers and downstream effectors are still being actively researched. Indicators of apoptosis induction include increased levels of caspase-3 and PARP cleavage. researchgate.net Flow cytometry analysis has also been used to quantify the percentage of cells undergoing apoptosis after treatment with this compound derivatives. nih.govacs.orgvulcanchem.com

Here is a table illustrating the effect of this compound derivatives on apoptosis induction in 4T1 mammary carcinoma cells:

CompoundApoptotic Cells (%)Source
Noscapine33.3 nih.govacs.org
This compound-tryptophan56.1 nih.govacs.org
Compound 6h65.2 nih.govacs.org
Compound 6i87.6 nih.govacs.org

Note: Compound 6h and 6i are noscapine-phenylalanine and noscapine-tryptophan conjugates, respectively, included for comparative purposes as presented in the source. nih.govacs.org

Metabolism and Pharmacokinetics of Cotarnine

Metabolic Pathways and Metabolite Identification

The metabolism of cotarnine (B190853) involves various enzymatic transformations, leading to the formation of different metabolites. These pathways contribute to the elimination of this compound from the body.

Oxidative Cleavage Products

Oxidative cleavage is a metabolic process that can break down chemical compounds. nih.govrsc.orglibretexts.org While specific oxidative cleavage products of this compound are not extensively detailed in the provided snippets, related isoquinoline (B145761) alkaloids like noscapine (B1679977) undergo oxidative degradation to produce compounds including this compound itself. nih.gov This suggests that this compound, being a product of oxidative cleavage, might also be subject to further oxidative processes.

Glucuronidation and Phase I Metabolites

Glucuronidation is a significant Phase II metabolic pathway where a glucuronic acid moiety is conjugated to a substrate, increasing its water solubility and facilitating excretion. uomus.edu.iqlongdom.orgnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). uomus.edu.iqnih.gov N-glucuronidation, specifically, can occur on aromatic and aliphatic amines, including tertiary amines. uomus.edu.iq While direct evidence of this compound undergoing glucuronidation is not explicitly stated in the provided snippets, the general principles of glucuronidation and the structure of this compound (containing a tertiary amine) suggest it could be a potential metabolic pathway. Phase I metabolism often involves reactions like oxidation, reduction, and hydrolysis, frequently mediated by cytochrome P450 enzymes, and can produce metabolites that are then substrates for Phase II reactions like glucuronidation. longdom.orgnih.gov

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450 Isoforms)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the Phase I metabolism of a wide variety of endogenous and exogenous compounds, including drugs. cancernetwork.comwikipedia.orgmdpi.comuv.es They are primarily located in the liver and small intestine. cancernetwork.commdpi.com CYP enzymes are involved in oxidative metabolism, converting lipophilic substances into more hydrophilic derivatives that can be more easily excreted or undergo Phase II metabolism. cancernetwork.comwikipedia.org While the provided information discusses the involvement of various CYP isoforms (e.g., CYP3A4, CYP1A1, CYP2C19, CYP2D6, CYP2E1) in the metabolism of bromo-noscapine, a derivative of noscapine which is structurally related to this compound, it does not specifically detail which CYP isoforms are responsible for this compound's metabolism. nih.gov However, given the role of CYPs in the metabolism of related alkaloids, it is plausible that these enzymes are involved in the Phase I metabolism of this compound. UGT enzymes, particularly UGT1A4 and UGT2B10, are key in N-glucuronidation in humans. hyphadiscovery.com

Pharmacokinetic Profiles (Absorption, Distribution, Elimination)

Pharmacokinetics describes how a drug moves through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). nih.govgenomind.comwfsahq.orgnih.gov

Absorption: This is the process by which a drug enters the bloodstream from its site of administration. nih.govgenomind.comnih.gov The rate and extent of absorption are influenced by factors such as the route of administration and the drug's chemical properties. genomind.com Oral administration involves transit through the gastrointestinal tract, where factors like gastric pH and motility can affect absorption. biomedpharmajournal.org First-pass metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation, particularly for orally administered drugs. genomind.comwfsahq.orgnih.gov

Distribution: Once in the bloodstream, a drug is distributed to various tissues and organs. nih.govgenomind.comwfsahq.orgnih.gov Distribution is influenced by factors such as blood flow, lipophilicity, molecular size, and binding to plasma proteins. genomind.comwfsahq.orgbiomedpharmajournal.org The extent of distribution is often described by the volume of distribution (Vd). nih.govwfsahq.org

Elimination: Elimination involves the removal of the drug from the body through metabolism and excretion. wfsahq.orgnih.gov Metabolism, primarily occurring in the liver, transforms the drug into metabolites. nih.govnih.gov Excretion, mainly through the kidneys into urine or via bile, removes the parent drug and its metabolites from the body. nih.govnih.govgenomind.comwfsahq.org The rate of elimination is often described by clearance and half-life. nih.govwfsahq.org

Specific data on the absorption, distribution, and elimination rates or patterns for this compound were not found in the provided search results.

Analytical Methodologies for Cotarnine Research

Spectroscopic Characterization (NMR, HRMS, IR)

Spectroscopic techniques are essential for the structural elucidation and characterization of organic compounds like cotarnine (B190853). Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provide complementary information about the molecular structure, elemental composition, and functional groups present in a molecule.

NMR spectroscopy, including ¹H and ¹³C NMR, is routinely used for the structural confirmation of this compound and its derivatives. benchchem.comrsc.orgresearchgate.net Chemical shifts (δ) and coupling constants (J) obtained from NMR spectra provide detailed information about the arrangement of atoms and their connectivity within the molecule. acs.orguantwerpen.be

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of a molecule, which helps in confirming its elemental composition. benchchem.comrsc.orgresearchgate.net HRMS provides a high level of certainty in identifying a compound by matching its measured mass-to-charge ratio with the theoretical mass of its proposed chemical formula. uantwerpen.be

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of chemical bonds. benchchem.comresearchgate.net IR spectra provide characteristic absorption bands that correspond to specific functional groups, aiding in the structural characterization of this compound and its derivatives. benchchem.com

These spectroscopic methods are often used in combination to provide a comprehensive characterization of this compound and its synthesized analogs. rsc.org

Densitometric Analysis

Densitometric analysis is a quantitative method often used in conjunction with Thin-Layer Chromatography (TLC). It involves measuring the optical density of spots on a chromatogram, which is proportional to the amount of the substance present. nih.govresearchgate.net

Densitometric analysis has been applied in the development of stability-indicating TLC methods for the analysis of noscapine (B1679977) and its degradation products, including this compound. nih.govresearchgate.net In one such method, densitometric analysis of noscapine and its degradation products was carried out in the absorbance mode at 254 nm. nih.govresearchgate.net This allowed for the quantitative determination of this compound and other degradation products separated by TLC. nih.govresearchgate.net Linearity ranges for densitometric analysis of this compound have been established in the range of 0.4-3.2 µ g/band . nih.govresearchgate.net

Stability-Indicating Methods for Degradation Product Analysis

Stability-indicating methods are analytical procedures specifically designed to detect and quantify the active pharmaceutical ingredient (API) and its degradation products in a drug substance or drug product. openaccessjournals.comlhasalimited.orgnih.govpharmoutsourcing.com These methods are essential for assessing the stability of a compound under various environmental conditions and for monitoring its degradation pathways. openaccessjournals.comlhasalimited.orgnih.gov

This compound is known to be an oxidative degradation product of noscapine. nih.gov Therefore, stability-indicating methods are crucial for monitoring the formation of this compound from noscapine and for assessing the stability of this compound itself.

TLC has been successfully developed and validated as a stability-indicating method for the analysis of noscapine and its degradation products, including this compound. nih.govresearchgate.net This method was shown to effectively separate noscapine from this compound, meconine, and opionic acid, which are degradation products. nih.govresearchgate.net Forced degradation studies involving acid and alkali hydrolysis, oxidation, and photodegradation were used to generate degradation products, which were then analyzed by this TLC-densitometric method. nih.govresearchgate.net

HPLC is also widely used for developing stability-indicating methods for pharmaceutical compounds. openaccessjournals.com Such methods are designed to distinguish between the intact drug and its degradation products, providing vital information about the drug's stability, safety, and efficacy. openaccessjournals.com Forced degradation studies, involving exposure to heat, humidity, light, and different pH conditions, are typically performed to generate degradation products for the development and validation of stability-indicating methods. openaccessjournals.compharmoutsourcing.com

The development of stability-indicating methods for this compound involves identifying potential degradation pathways and characterizing the degradation products. lhasalimited.orgnih.gov Techniques like IR and mass spectral analyses are used to identify and verify the structure of degradation products. nih.govresearchgate.net

Future Directions and Research Gaps

Exploration of Novel Cotarnine (B190853) Derivatives for Enhanced Bioactivity

Future research holds significant potential in the exploration and synthesis of novel this compound derivatives to enhance their bioactivity nih.govbenchchem.complantarc.comnih.gov. The this compound core structure is amenable to modification, and derivatization strategies, such as conjugation with amino acids, have shown promise in improving biological properties, particularly in the context of anticancer activity researchgate.netnih.govresearchgate.net. Studies have demonstrated that certain this compound derivatives can effectively inhibit tumor growth, with some conjugates exhibiting enhanced potency compared to the parent compound benchchem.com. For instance, amino acid conjugated derivatives of this compound at the 6-position have been synthesized and evaluated for anticancer activity, showing more potency than this compound itself against certain cancer cell lines nih.govresearchgate.net. The synthesis of new tetrahydroisoquinoline derivatives, including those with a this compound core, using methods like the reaction of this compound with aryl ketones in green solvents, provides efficient approaches to generate compounds with potential bioactivity benchchem.comacs.orgorgsyn.org. Further exploration of different modification sites on the this compound scaffold, beyond the commonly investigated 5- and 9-positions, such as the 6-position, could lead to the discovery of derivatives with improved therapeutic profiles nih.govresearchgate.netacs.org. The use of this compound as a precursor in cycloaddition reactions is also critical for synthesizing novel alkaloid derivatives with potential applications in medicinal chemistry benchchem.com.

In-depth Elucidation of Molecular Mechanisms

A critical area for future research is the in-depth elucidation of the molecular mechanisms underlying the observed biological activities of this compound and its derivatives benchchem.complantarc.com. While some studies have explored potential mechanisms, significant knowledge gaps remain nih.govfrontiersin.org. Understanding how this compound interacts with specific biological targets at a molecular level is crucial for rational drug design and the development of more effective therapies nih.govplos.org. For example, molecular docking studies have been employed to understand the interactions of this compound derivatives with potential targets like tubulin in the context of their anticancer activity nih.govresearchgate.netresearchgate.net. However, a comprehensive understanding of the downstream signaling pathways and cellular processes modulated by this compound is still needed mdpi.com. Research is required to identify the specific proteins, enzymes, or receptors that this compound and its derivatives bind to, and to detail the subsequent cellular responses. Advanced techniques, including '-omics' approaches and computational modeling, can play a vital role in unraveling these complex molecular interactions and pathways nih.govplos.org.

Preclinical and Clinical Development Potential

The preclinical and clinical development potential of this compound and its derivatives represents a significant area for future investigation researchgate.netbenchchem.complantarc.com. While initial studies have shown promising biological activities, including antitumor effects in in vivo models, further rigorous preclinical evaluations are necessary to assess their safety, pharmacokinetics, and efficacy in a broader range of disease models nih.govresearchgate.netpatsnap.commdpi.com. Preclinical testing is crucial for determining safety profiles and informing potential clinical applications patsnap.commdpi.com. The development process involves a series of in vitro and in vivo experiments to evaluate biological activity, ADME properties, and initial safety patsnap.com. Successful preclinical data are essential for advancing compounds to clinical trials patsnap.com. The potential for this compound derivatives to serve as lead compounds for drug development is underscored by their observed bioactivity researchgate.netnih.govresearchgate.net. Moving forward, well-designed preclinical studies following regulatory guidelines are needed to build a strong evidence base for their therapeutic potential. If preclinical studies yield favorable results, the next step would involve initiating clinical trials to evaluate their safety and efficacy in humans patsnap.commdpi.com. This is a complex and resource-intensive process, but essential for translating promising laboratory findings into clinical applications patsnap.com.

Therapeutic Applications in Emerging Disease Areas

There is potential for exploring the therapeutic applications of this compound and its derivatives in emerging disease areas beyond their traditionally studied uses plantarc.complos.orgmdpi.com. Given the diverse biological activities observed for this compound and related tetrahydroisoquinoline scaffolds, their potential in treating conditions other than those currently investigated warrants further research researchgate.netresearchgate.netresearchgate.net. For instance, the tetrahydroisoquinoline core is found in compounds with a range of pharmacological properties researchgate.netacs.org. Research into novel therapeutic applications could be guided by a deeper understanding of the molecular mechanisms of this compound's action and its interaction with various biological targets nih.govplos.org. Emerging areas of research, such as infectious diseases and neurodegenerative disorders, could potentially benefit from the exploration of this compound-based compounds researchgate.netmdpi.comresearchgate.netmdpi.com. The multi-targeted potential of small molecules is an emerging paradigm in drug discovery, which could be relevant to this compound derivatives researchgate.net.

Optimizing Synthetic Protocols for Scalability and Sustainability

Optimizing synthetic protocols for this compound and its derivatives is crucial for ensuring scalability and sustainability in their production researchgate.net. Current synthetic methods need to be evaluated and refined to be efficient, cost-effective, and environmentally friendly for potential large-scale production plantarc.comorgsyn.orgjddhs.com. Green chemistry principles should be increasingly integrated into synthetic strategies to minimize waste, reduce the use of hazardous substances, and improve energy efficiency plantarc.comorgsyn.orgjddhs.com. The development of scalable and sustainable synthetic routes is essential for the potential pharmaceutical development of this compound-based drugs jddhs.comri.se. Research in this area could focus on developing novel catalytic systems, exploring alternative reaction conditions, and utilizing renewable resources where possible benchchem.complantarc.comjddhs.com. Techniques like microwave-assisted and ultrasound-assisted synthesis, as well as flow chemistry, could be further optimized for scaling up the synthesis of this compound derivatives jddhs.com.

Investigation of Structure-Function Relationships Beyond Anticancer Activity

While the structure-function relationships of this compound derivatives have been explored in the context of anticancer activity, further investigation is needed to understand how structural modifications influence other biological activities nih.govresearchgate.netresearchgate.net. Understanding these relationships is key to designing derivatives with enhanced potency and selectivity for specific therapeutic applications beyond cancer researchgate.netbenchchem.com. Research should aim to systematically study the impact of different functional groups and structural changes on various biological targets and pathways benchchem.com. This will involve synthesizing a diverse range of this compound analogs with targeted modifications and evaluating their activity in a variety of biological assays. Such studies can provide valuable insights into the pharmacophore requirements for different activities and guide the rational design of novel this compound-based compounds with tailored biological profiles researchgate.netbenchchem.com.

Q & A

Q. What are the key experimental steps for synthesizing Cotarnine from narcotine, and how can reproducibility be ensured?

this compound is synthesized via the oxidation of narcotine (C22H23NO7) using dilute nitric acid. Key steps include:

  • Oxidation : Narcotine is treated with HNO3 under controlled conditions to yield this compound (C12H15NO4) and opianic acid (C10H10O5) .
  • Purification : Recrystallization from benzene produces this compound as small needles (m.p. 132–133°C), with solubility in alcohol, ether, and dilute acids .
  • Verification : Characterization via melting point, elemental analysis (C: 60.75%, H: 6.37%, N: 5.90%), and absorption spectroscopy (λmax documented in Csokán, 1942) ensures reproducibility .

Q. How is this compound’s molecular structure validated, and what analytical techniques are critical?

this compound’s structure (C12H15NO4) is confirmed through:

  • Functional Group Analysis : Oxidation with KMnO4 yields cotarnic acid (C8H6O3(CO2H)2), confirming the presence of a methylenedioxy group and methoxy group .
  • Spectroscopy : UV-Vis and IR spectra identify conjugated systems and hydrogen bonding patterns.
  • X-ray Crystallography : Resolves the bicyclic isoquinoline framework and stereochemistry .

Q. What protocols ensure this compound’s purity and stability in experimental settings?

  • Purity Checks : Thin-layer chromatography (TLC) and HPLC with standards (CAS 82-54-2) .
  • Stability : Store in anhydrous conditions (hygroscopic salts like this compound chloride degrade in humid air) .
  • Derivatization : Formation of stable salts (e.g., hydrochloride, CAS 36647-02-6) for long-term storage .

Advanced Research Questions

Q. How can contradictions in historical structural models of this compound be resolved using modern techniques?

Early studies proposed conflicting structures (e.g., Roser’s ammonium base vs. Decker’s bicyclic formula). Modern approaches include:

  • Comparative Oxidation : this compound’s conversion to hydrothis compound (C12H15O3N·H2O) under reduction and back via oxidation confirms the reversible ring-opening mechanism .
  • NMR Spectroscopy : <sup>13</sup>C NMR resolves the methylenedioxy (OCH2O) and methoxy (OCH3) groups, aligning with Decker’s model .
  • Computational Chemistry : Density functional theory (DFT) optimizes the bicyclic structure, matching crystallographic data .

Q. What methodologies elucidate this compound’s degradation pathways in environmental or metabolic systems?

  • Photodegradation : UV irradiation in aqueous systems generates radicals, cleaving the C-C bond between benzyl positions to yield opianic acid and meconine .
  • Biodegradation : Liver microsomal assays identify metabolites like hydrothis compound, analyzed via UPLC-MS .
  • Kinetic Studies : Pseudo-first-order rate constants quantify degradation under varying pH and temperature .

Q. How do computational methods enhance this compound’s pharmacological and structural research?

  • Molecular Docking : Predicts binding affinity to opioid receptors, leveraging this compound’s structural similarity to hydrastinine .
  • QSAR Modeling : Relates substituent effects (e.g., methoxy position) to bioactivity, validated against in vitro assays .
  • Degradation Simulation : Molecular dynamics (MD) models predict hydrolysis pathways in aqueous environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.